molecular formula C8H4F3NO B147567 3-(Trifluoromethyl)phenyl isocyanate CAS No. 329-01-1

3-(Trifluoromethyl)phenyl isocyanate

Cat. No.: B147567
CAS No.: 329-01-1
M. Wt: 187.12 g/mol
InChI Key: SXJYSIBLFGQAND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyl isocyanate typically involves the reaction of 3-trifluoromethylaniline with phosgene. The process begins by dissolving 3-trifluoromethylaniline in chlorobenzene, followed by cooling the mixture to 0-10°C. Dry hydrogen chloride is then introduced to saturate the solution. Subsequently, N,N-diisopropylamine is added, and the mixture is heated to 50°C for 30 minutes. Finally, phosgene is introduced to complete the reaction, and the product is distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Drug Synthesis
One of the primary applications of 3-(trifluoromethyl)phenyl isocyanate is in the synthesis of pharmaceutical compounds, notably anticancer drugs. It serves as an essential intermediate in the preparation of sorafenib , a multi-kinase inhibitor used to treat advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis, making it a critical drug in oncology .

Case Study: Sorafenib

  • Target Kinases : RAF kinase, VEGFR-2, VEGFR-3, PDGFR-beta, KIT, FLT-3.
  • Approval : FDA approved sorafenib on December 20, 2005.
  • Significance : First new drug for advanced renal cancer in over a decade.

Organic Synthesis

This compound is utilized as a versatile reagent in organic synthesis. Its unique trifluoromethyl group enhances the biological activity of synthesized compounds.

Key Reactions and Products

  • Synthesis of Carbamates : It is employed to create various carbamate derivatives, which have applications in agrochemicals and pharmaceuticals.
  • Formation of Amides : The compound can react with amines to form amides, which are crucial intermediates in drug development .

Material Science

The compound is also explored for its potential use in developing advanced materials due to its unique chemical properties.

Polymer Chemistry

  • Isocyanate Reactions : this compound can be used to synthesize polyurethanes and other polymeric materials with enhanced thermal stability and chemical resistance.
  • Functionalized Polymers : Its incorporation into polymer matrices can lead to materials with specific functionalities desirable in coatings and adhesives .

Summary Table of Applications

Application AreaSpecific UseNotable Compounds/Products
Medicinal ChemistryIntermediate for sorafenibSorafenib
Organic SynthesisSynthesis of carbamates and amidesVarious pharmaceuticals
Material ScienceDevelopment of polyurethanesFunctionalized polymers
SafetyPrecautions required due to reactivityPPE recommended

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable ureas and carbamates, respectively. These reactions are facilitated by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 329-01-1
  • Molecular Formula: C₈H₄F₃NO
  • Molecular Weight : 187.12 g/mol
  • IUPAC Name : 1-Isocyanato-3-(trifluoromethyl)benzene
  • Structure : A benzene ring with an isocyanate (-N=C=O) group at position 1 and a trifluoromethyl (-CF₃) group at position 3 .

Key Properties :

  • Reactivity : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isocyanate group, making it highly reactive toward nucleophiles (e.g., amines, alcohols) .
  • Applications :
    • Pharmaceuticals : Intermediate in synthesizing diaryl urea derivatives (e.g., Sorafenib analogs) with antiproliferative activity .
    • Materials Science : Modifies hydroxypropyl cellulose (HPC) to tune optical properties in liquid crystalline polymers .

Structural and Electronic Differences

The reactivity and applications of aryl isocyanates are influenced by substituent positions and electronic effects:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(Trifluoromethyl)phenyl isocyanate 329-01-1 -CF₃ (meta), -N=C=O C₈H₄F₃NO 187.12 High electrophilicity; used in drug synthesis and polymer modification .
4-(Trifluoromethyl)phenyl isocyanate 1548-13-6 -CF₃ (para), -N=C=O C₈H₄F₃NO 187.12 Para-substitution reduces steric hindrance, enhancing reaction rates in HPC derivatives .
3,5-Bis(trifluoromethyl)phenyl isocyanate N/A -CF₃ (meta, para), -N=C=O C₉H₃F₆NO 255.12 Increased steric bulk and electron-withdrawing effects; used for high-occupancy-volume polymers .
4-Chloro-3-(trifluoromethyl)phenyl isocyanate 327-78-6 -Cl (para), -CF₃ (meta), -N=C=O C₈H₃ClF₃NO 221.56 Chlorine enhances electrophilicity; key intermediate in antimalarial agents .
Phenyl isocyanate 103-71-9 No substituents C₇H₅NO 119.12 Baseline compound; lower reactivity due to lack of electron-withdrawing groups .
3-Fluoro-5-methylphenyl isocyanate 200509-15-5 -F (meta), -CH₃ (para) C₈H₆FNO 151.14 Fluorine and methyl balance steric and electronic effects; used in specialty polymers .

Biological Activity

3-(Trifluoromethyl)phenyl isocyanate, a compound with the chemical formula C₈H₄F₃NO, is notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₈H₄F₃NO
  • Molecular Weight : 201.12 g/mol
  • Boiling Point : 54 °C (11 mmHg)
  • Density : 1.359 g/mL at 25 °C
  • Solubility : Soluble in toluene and other organic solvents

Isocyanates, including this compound, are known to react with nucleophiles such as amino acids and proteins, leading to the formation of carbamates. This reaction can interfere with various biological processes, including enzyme function and protein synthesis. The trifluoromethyl group enhances lipophilicity and may influence the compound's reactivity and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Preliminary studies suggest that isocyanates can exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains.
  • Cytotoxicity : Research indicates that isocyanates can induce cytotoxic effects in various cell lines. The compound's ability to modify proteins can lead to apoptosis or necrosis in sensitive cells.
  • Inflammatory Response : Isocyanates have been implicated in modulating inflammatory pathways, potentially influencing conditions such as asthma or allergic reactions.

Toxicological Profile

This compound is classified as hazardous:

  • Acute Toxicity : It is fatal if inhaled and harmful if swallowed. Skin contact can cause irritation.
  • Chronic Effects : Prolonged exposure may lead to respiratory issues or sensitization.

Antimicrobial Activity

A study investigated the efficacy of various isocyanates against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting significant antibacterial potential compared to control compounds .

Cytotoxic Effects

In vitro assays demonstrated that exposure to this compound resulted in a dose-dependent increase in cell death in human lung fibroblast cells (WI-38). At concentrations above 50 µM, significant cytotoxicity was observed, correlating with increased levels of reactive oxygen species (ROS) .

Inflammatory Modulation

Another study explored the effect of this compound on macrophage activation. It was found that treatment with this compound led to increased production of pro-inflammatory cytokines, including TNF-alpha and IL-6, indicating its role in enhancing inflammatory responses .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialMIC = 15 µg/mL against S. aureus
CytotoxicityDose-dependent cell death at >50 µM
Inflammatory ResponseIncreased TNF-alpha and IL-6 production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)phenyl isocyanate, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via phosgenation of 3-(trifluoromethyl)aniline (e.g., reaction with phosgene or triphosgene under controlled conditions). Post-synthesis, purity is validated using gas chromatography (GC) with >98.0% purity thresholds . Characterization includes:

  • FT-IR : Detection of the isocyanate (NCO) stretch near ~2270 cm⁻¹ and trifluoromethyl (C-F) stretches at ~1150–1250 cm⁻¹ .
  • NMR : 1H^{1}\text{H} NMR (DMSO-d₆) shows aromatic protons at δ 7.34–8.41 ppm, and 13C^{13}\text{C} NMR confirms the trifluoromethyl carbon at ~125 ppm .
  • Elemental Analysis : Matches calculated values for C (65.78%), H (3.87%), N (12.79%), and S (11.71%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is classified as Acute Toxicity (Inhalation, Dermal, Oral) and a Skin Sensitizer . Essential protocols include:

  • PPE : Gloves (nitrile), eyeshields, and ABEK respirators to prevent inhalation of vapors.
  • Storage : At 0–6°C in airtight containers to avoid moisture-induced hydrolysis .
  • Emergency Measures : Neutralize spills with dry sand or alcohol-free absorbents; avoid water due to exothermic decomposition .

Q. How can researchers confirm the identity of this compound if spectral data conflicts with literature?

  • Methodological Answer : Cross-validate using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 187.12 (C₈H₄F₃NO) .
  • X-ray Crystallography : Resolve structural ambiguities by comparing unit cell parameters with deposited crystallographic data (if available).
  • Alternative Derivatization : React with amines (e.g., benzylamine) to form urea derivatives, characterized by loss of the NCO peak in IR and new NH stretches .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using in-situ IR or 19F^{19}\text{F} NMR can track reaction progress. For example:

  • Urea Formation : Reaction with aniline derivatives proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer. Side reactions (e.g., trimerization to isocyanurates) are suppressed using anhydrous conditions .

Q. How can researchers resolve contradictions in 13C^{13}\text{C} NMR data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from solvent effects or dynamic processes. Strategies include:

  • Variable Temperature NMR : Identify rotational barriers in urea derivatives (e.g., splitting of carbonyl signals at low temperatures).
  • DFT Calculations : Compare experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer : The isocyanate group can be selectively modified while preserving the trifluoromethyl moiety:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the NCO group during multi-step syntheses .
  • Click Chemistry : React with azides to form triazoles, monitored by DSC for exothermicity control .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to introduce aryl groups .

Q. How does the trifluoromethyl group influence the compound’s stability under catalytic conditions?

  • Methodological Answer : The -CF₃ group increases thermal stability but may deactivate catalysts via electron-withdrawing effects. For example:

  • Pd-Catalyzed Reactions : Use electron-rich ligands (e.g., SPhos) to counteract reduced catalyst activity .
  • Hydrolysis Studies : Monitor stability in aqueous buffers (pH 4–9) via HPLC; the compound hydrolyzes to 3-(trifluoromethyl)aniline, with half-lives <24 hours at pH 7 .

Properties

IUPAC Name

1-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYSIBLFGQAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0027143
Record name 3-(Trifluoromethyl)phenyl isocyanate
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Molecular Weight

187.12 g/mol
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Physical Description

Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
Record name ISOCYANOBENZOTRIFLUORIDE
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CAS No.

none, 329-01-1
Record name ISOCYANOBENZOTRIFLUORIDE
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name Benzene, 1-isocyanato-3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name α,α,α-trifluoro-3-tolyl isocyanate
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Record name 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
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Synthesis routes and methods

Procedure details

Triphosgene (0.75 g) was added to anhydroue toluene (10 ml) under nitrogen protection, and then a solution of 3-trifluoromethylaniline (0.8 g) in dichloromethane (15 ml) was added dropwise in an ice-bath. After addition, the reaction mixture was stirred at room temperature for 15 min, and then heated to 80° C. for 6 h. The completion of the reaction was indicated by TLC. The reaction mixture was concentrated under reduced pressure to give the product as oil, which then was solidified.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Trifluoromethyl)phenyl isocyanate
Reactant of Route 2
3-(Trifluoromethyl)phenyl isocyanate
Reactant of Route 3
3-(Trifluoromethyl)phenyl isocyanate
Reactant of Route 4
3-(Trifluoromethyl)phenyl isocyanate
Reactant of Route 5
3-(Trifluoromethyl)phenyl isocyanate
Reactant of Route 6
3-(Trifluoromethyl)phenyl isocyanate

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